molecular formula C22H26N6O B5049418 N-[[2-[benzyl(methyl)amino]-1,3-dihydroinden-2-yl]methyl]-3-(tetrazol-1-yl)propanamide

N-[[2-[benzyl(methyl)amino]-1,3-dihydroinden-2-yl]methyl]-3-(tetrazol-1-yl)propanamide

Cat. No.: B5049418
M. Wt: 390.5 g/mol
InChI Key: HWIUUCRUMNBKRC-UHFFFAOYSA-N
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Description

N-[[2-[benzyl(methyl)amino]-1,3-dihydroinden-2-yl]methyl]-3-(tetrazol-1-yl)propanamide is a complex organic compound that features a unique combination of functional groups, including an indene ring, a tetrazole moiety, and an amide linkage. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-[[2-[benzyl(methyl)amino]-1,3-dihydroinden-2-yl]methyl]-3-(tetrazol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O/c1-27(15-18-7-3-2-4-8-18)22(13-19-9-5-6-10-20(19)14-22)16-23-21(29)11-12-28-17-24-25-26-28/h2-10,17H,11-16H2,1H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWIUUCRUMNBKRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2(CC3=CC=CC=C3C2)CNC(=O)CCN4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-[benzyl(methyl)amino]-1,3-dihydroinden-2-yl]methyl]-3-(tetrazol-1-yl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indene Ring: The indene ring can be synthesized through a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with indene in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Benzyl(methyl)amino Group: The benzyl(methyl)amino group can be introduced via a reductive amination reaction, where benzylamine and formaldehyde react in the presence of a reducing agent like sodium cyanoborohydride.

    Formation of the Tetrazole Moiety: The tetrazole ring can be synthesized through a [2+3] cycloaddition reaction between an azide and a nitrile.

    Amide Bond Formation: The final step involves the formation of the amide bond through a coupling reaction between the amine and a carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of N-[[2-[benzyl(methyl)amino]-1,3-dihydroinden-2-yl]methyl]-3-(tetrazol-1-yl)propanamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-[[2-[benzyl(methyl)amino]-1,3-dihydroinden-2-yl]methyl]-3-(tetrazol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups such as ketones or nitro groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace leaving groups like halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[[2-[benzyl(methyl)amino]-1,3-dihydroinden-2-yl]methyl]-3-(tetrazol-1-yl)propanamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[[2-[benzyl(methyl)amino]-1,3-dihydroinden-2-yl]methyl]-3-(tetrazol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[[2-[benzyl(methyl)amino]-1,3-dihydroinden-2-yl]methyl]-3-(tetrazol-1-yl)butanamide
  • N-[[2-[benzyl(methyl)amino]-1,3-dihydroinden-2-yl]methyl]-3-(tetrazol-1-yl)pentanamide

Uniqueness

N-[[2-[benzyl(methyl)amino]-1,3-dihydroinden-2-yl]methyl]-3-(tetrazol-1-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

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